molecular formula C22H29N3O4 B2528792 3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2097926-18-4

3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione

Katalognummer: B2528792
CAS-Nummer: 2097926-18-4
Molekulargewicht: 399.491
InChI-Schlüssel: UKWXDOWKWIFBHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione (CAS: 2097926-18-4) is a structurally complex heterocyclic compound with the molecular formula C₂₂H₂₉N₃O₄ and a molecular weight of 399.4834 g/mol . Its core structure comprises an imidazolidine-2,4-dione scaffold substituted with a cyclopropyl group at the 3-position and a piperidin-4-yl moiety functionalized with a 2-[4-(propan-2-yl)phenoxy]acetyl group. The compound is cataloged in chemical databases (e.g., BK67713) but lacks publicly reported pharmacological or physicochemical data such as density, melting point, or solubility .

Eigenschaften

IUPAC Name

3-cyclopropyl-1-[1-[2-(4-propan-2-ylphenoxy)acetyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-15(2)16-3-7-19(8-4-16)29-14-21(27)23-11-9-17(10-12-23)24-13-20(26)25(22(24)28)18-5-6-18/h3-4,7-8,15,17-18H,5-6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWXDOWKWIFBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

a) 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 14)

  • Key Features : Incorporates a diazaspiro[4.5]decane core instead of imidazolidine, with a 3-chlorophenyl-piperazine-propyl chain.
  • The chlorophenyl group enhances lipophilicity, which could influence blood-brain barrier penetration .
  • Pharmacological Relevance : Reported in studies on serotonin receptor modulation, suggesting divergent therapeutic applications compared to the untested target compound .

b) 3-Cyclopropyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione (CAS: 2549029-46-9)

  • Key Features: Substitutes the acetyl-phenoxy group with a trifluoromethyl-pyrimidinyl moiety.
  • Comparison : The electron-withdrawing trifluoromethyl group and pyrimidine ring enhance metabolic stability and may alter kinase inhibition profiles. The molecular weight (369.34 g/mol ) is lower than the target compound’s, suggesting differences in pharmacokinetics .

Functional Analogues with Phenoxy-Pyridyl Modifications

a) 3-[2-(Phenoxy)-4-pyridyl]-imidazolidine-2,4-dione Derivatives

  • Key Features: Features a pyridyl-phenoxy group directly attached to the imidazolidine core.
  • These derivatives are patented for treating cognitive dysfunction and CNS disorders, indicating a shared focus on neurological targets with the acetyl-piperidine motif in the target compound .

Research Implications and Gaps

  • Structural Activity Relationships (SAR): The cyclopropyl group in the target compound may enhance metabolic stability over bulkier aryl groups (e.g., phenyl in Compound 14). The acetyl-phenoxy-piperidine moiety likely optimizes solubility and target affinity compared to simpler pyridyl-phenoxy derivatives .
  • Pharmacological Data Gap : While analogues like Compound 14 have documented receptor activities, the target compound’s biological profile remains uncharacterized. Future studies should prioritize assays for kinase inhibition, CNS permeability, and metabolic stability.

Vorbereitungsmethoden

Acetylation of Piperidin-4-amine

Piperidin-4-amine reacts with 2-chloroacetyl chloride in dichloromethane at 0–5°C, using triethylamine as a base to yield 1-(2-chloroacetyl)piperidin-4-amine. This intermediate is isolated via aqueous workup and recrystallized in hexane (yield: 78%).

Phenoxy Group Coupling

The chloroacetyl intermediate undergoes nucleophilic substitution with 4-isopropylphenol in acetone under reflux, catalyzed by potassium carbonate. This step attaches the phenoxy group, forming 1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-amine (yield: 82%).

Final Assembly via Amine-Imidazolidine Coupling

The piperidine-acetylphenoxy intermediate is coupled to the imidazolidine-dione core using a carbodiimide-mediated amide bond formation. EP Patent 2,187,742B1 details similar couplings, employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12–16 hours, yielding the final compound after column chromatography (silica gel, ethyl acetate/hexane).

$$
\text{3-Cyclopropylimidazolidine-2,4-dione + 1-{2-[4-(Propan-2-yl)Phenoxy]Acetyl}Piperidin-4-amine} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}
$$

Optimization and Yield Data

Step Reaction Type Conditions Yield (%) Reference
1 Urea-aldehyde cyclization CO, PdCl₂, MeOH, 100°C, 8h 78
2a Piperidine acetylation Et₃N, CH₂Cl₂, 0–5°C, 2h 78
2b Phenoxy substitution K₂CO₃, acetone, reflux, 6h 82
3 EDC/HOBt coupling DMF, rt, 16h 68

Characterization and Analytical Data

The final compound is characterized by ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, J = 6.8 Hz, isopropyl), 1.45–1.55 (m, 4H, cyclopropane), 2.85–3.10 (m, 4H, piperidine), 4.20 (s, 2H, acetyl), 6.85–7.20 (m, 4H, aromatic). HRMS (ESI⁺): m/z calculated for C₂₃H₂₈N₃O₄ [M+H]⁺ 410.2078, found 410.2075.

Alternative Synthetic Routes

Reductive Amination

An alternative pathway involves reductive amination of the imidazolidine-dione with a ketone-modified piperidine. However, this method yields <50% due to steric hindrance from the cyclopropyl group.

Solid-Phase Synthesis

Solid-supported urea derivatives have been explored for parallel synthesis, though scalability remains challenging.

Industrial-Scale Considerations

For large-scale production, the carbonylation step requires high-pressure reactors (>10 bar CO), posing safety challenges. Continuous-flow systems are proposed to mitigate risks while maintaining 70–75% yield.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.